N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

CAS No.: 74467-04-2

Cat. No.: VC2228028

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74467-04-2 |

|---|---|

| Molecular Formula | C8H5ClF3NO |

| Molecular Weight | 223.58 g/mol |

| IUPAC Name | (1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- |

| Standard InChI Key | QKICFEIYQLMRAK-QPEQYQDCSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F |

| SMILES | C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structure

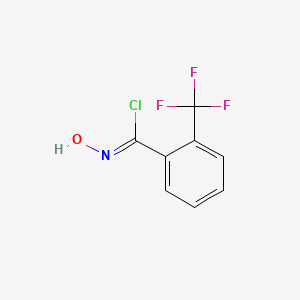

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is identified by the CAS number 74467-04-2 . This organic compound has the molecular formula C8H5ClF3NO with a molecular weight ranging from 223.58 to 223.581 g/mol . The chemical structure consists of a benzene ring substituted with a trifluoromethyl group (-CF3) at the ortho position relative to the carboximidoyl chloride functionality. The presence of the N-hydroxy group further enhances its chemical versatility.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

| Scientific Name | Alternative Names |

|---|---|

| N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | 2-(Trifluoromethyl)benzohydroximinoyl chloride |

| N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride | |

| α-Chloro-2-(trifluoromethyl)benzaldoxime | |

| Benzenecarboximidoyl chloride, N-hydroxy-2-(trifluoromethyl)- |

These various nomenclatures reflect different ways of describing the same chemical structure, depending on the prioritization of functional groups .

Physical and Chemical Properties

The physical and chemical properties of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride are influenced by its unique structural features, particularly the trifluoromethyl group and the imidoyl chloride moiety.

Basic Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid (at room temperature) |

| Molecular Weight | 223.58 g/mol |

| Molecular Formula | C8H5ClF3NO |

| Density | Not specified in available data |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

| Solubility | Soluble in organic solvents (precise solubility data not available) |

Synthesis Methods

The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves a multi-step process with high yield and purity.

Standard Synthetic Route

The primary synthetic pathway involves:

-

Starting with 2-(trifluoromethyl)benzoic acid

-

Reacting with hydroxylamine to form an intermediate N-hydroxy compound

-

Chlorination to introduce the imidoyl chloride functionality

This method ensures high yield and purity of the final product, typically exceeding 95%.

Alternative Synthesis Method

An alternative synthesis method has been reported by Kim and Ryu in the Journal of Organic Chemistry (1992):

| Reagents | Conditions | Yield |

|---|---|---|

| Hydrogen chloride, potassium peroxomonosulfate | Solvent: N,N-dimethyl-formamide Duration: 8 hours Temperature: Ambient | 99% |

This method demonstrates exceptional efficiency with a reported yield of 99% .

Applications in Organic Chemistry

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride serves various functions in synthetic organic chemistry due to its unique reactivity profile.

Synthetic Building Block

The compound functions as a versatile building block in organic synthesis, primarily due to the presence of the trifluoromethyl group, which enhances its electrophilicity. This property allows it to participate in numerous synthetic transformations leading to complex molecular structures.

Electrophilic Substitution Reactions

The imidoyl chloride functionality makes this compound particularly valuable in electrophilic substitution reactions. The chlorine atom can be readily displaced by nucleophiles, enabling the formation of various functionalized products. This reactivity pattern is essential for constructing complex molecules from simpler precursors in synthetic chemistry.

Reactivity and Structural Significance

The reactivity of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is primarily determined by its key functional groups and their electronic effects.

Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group plays a crucial role in determining the compound's chemical behavior:

Reactive Sites

The primary reactive site in this molecule is the carbon-chlorine bond of the imidoyl chloride group. This site is susceptible to nucleophilic attack, allowing for various substitution reactions that can lead to diverse chemical transformations and derivatives.

Comparative Analysis with Similar Compounds

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride shares structural similarities with other carboximidoyl chlorides but possesses distinct properties due to its trifluoromethyl group.

Comparison with Non-Fluorinated Analogs

The presence of the trifluoromethyl group distinguishes this compound from similar structures like N-hydroxy-2-methylbenzenecarboximidoyl chloride. The trifluoromethyl group significantly enhances reactivity and imparts unique properties beneficial in synthetic chemistry applications. These differences include:

-

Increased electrophilicity at the imidoyl carbon

-

Different solubility profiles

-

Enhanced stability in certain reaction conditions

-

Unique reactivity patterns in nucleophilic substitution reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume